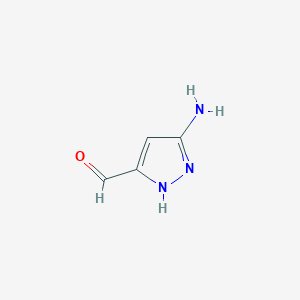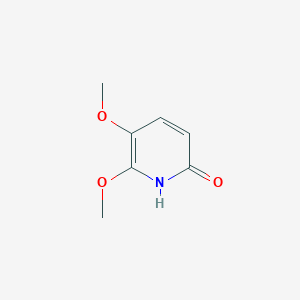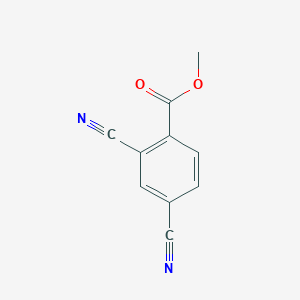![molecular formula C7H6INO2 B1402851 5-Iodo-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine CAS No. 1383788-23-5](/img/structure/B1402851.png)
5-Iodo-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine
Übersicht
Beschreibung
5-Iodo-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine is a chemical compound with the empirical formula C7H6INO2 and a molecular weight of 263.03 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringIc1nccc2OCCOc12 . Physical and Chemical Properties Analysis
The predicted boiling point of this compound is 312.6±42.0 °C and its predicted density is 1.968±0.06 g/cm3 . Its pKa is predicted to be 1.53±0.20 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Innovative Synthesis Approaches : The unexpected formation of iodo[1,3]dioxolo[4,5-c]pyridines during attempts to prepare functionalized 5-iodopyridine derivatives highlights innovative synthesis routes, such as the Hofmann–Löffler–Freytag reaction. This process emphasizes the radical transformation capabilities of these compounds, offering a pathway to pyridine-containing macrocycles (Lechel et al., 2012).
Novel Analogues and Scaffolds : Research into the synthesis of novel analogues of the core structure, modified in the dioxane ring, presents these compounds as attractive intermediates for new therapeutic agents. This underscores their utility in drug discovery and combinatorial chemistry (Bartolomea et al., 2003).
Potential Applications in Material Science
- Metal-Organic Hybrids : Studies on metal-organic hybrids based on dioxido(pyridine-2,6-dicarboxylato)vanadate(V) compounds reveal the influence of noncovalent interactions on structures. Such investigations pave the way for applications in material science and coordination chemistry, where these compounds can serve as building blocks for designing novel materials (Koleša-Dobravc et al., 2015).
Chemical Functionalization and Derivatives
- Selective Functionalization : Research on selective functionalization of dichloropyridines provides insights into site-selective chemical reactions, crucial for synthesizing targeted molecules with specific properties (Marzi et al., 2001).
Contributions to Heterocyclic Chemistry
- Synthesis of Heterocyclic Systems : Efforts to synthesize new compounds containing the 2,3-dihydro[1,4]dioxino[2,3-b]pyridine heterocyclic system as a substructure underscore the versatility of these compounds in contributing to the richness of heterocyclic chemistry. These compounds offer a scaffold for developing complex molecular structures with potential biological activity (Soukri et al., 2003).
Electrochemical Applications
- Electrolyte-Controlled Redox Conductivity : The study of electrolyte variations to control redox and n-type doping processes in π-conjugated electroactive polyheterocycles, including bis-EDOT-pyridine polymers, opens avenues for applications in electronic materials and devices. This research highlights the potential of these compounds in developing advanced materials with tunable electrical properties (Dubois et al., 2004).
Safety and Hazards
Safety data suggests that dust formation should be avoided and that breathing mist, gas, or vapours should be avoided. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be used. Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-iodo-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c8-7-6-5(1-2-9-7)10-3-4-11-6/h1-2H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INOYPKYZCUYXND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CN=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1402773.png)

![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carbonitrile hydrochloride](/img/structure/B1402776.png)
![5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1402777.png)
![5-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1402778.png)
![4-Chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1402781.png)

![3-Benzothiazol-6-yl-5-[2-(1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B1402785.png)

![1-methyl-3-{[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1402787.png)
![6-Benzyl-2,6-diazaspiro[4.5]decane](/img/structure/B1402789.png)


